
Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine,2-(4-fluoro-1-naphthalenyl)- is a compound that features a pyrrolidine ring substituted with a 4-fluoro-1-naphthalenyl group. Pyrrolidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry . The presence of the fluorine atom enhances the compound’s stability and bioavailability, making it a valuable scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate precursors under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of Pyrrolidine,2-(4-fluoro-1-naphthalenyl)- may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine,2-(4-fluoro-1-naphthalenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Pyrrolidine,2-(4-fluoro-1-naphthalenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyrrolidine,2-(4-fluoro-1-naphthalenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances binding affinity and selectivity by forming strong interactions with target proteins . The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple pyrrolidine ring without additional substituents.
4-Fluoro-1-naphthalenyl derivatives: Compounds with the same naphthalenyl group but different substituents on the pyrrolidine ring.
Uniqueness
Pyrrolidine,2-(4-fluoro-1-naphthalenyl)- is unique due to the combination of the pyrrolidine ring and the 4-fluoro-1-naphthalenyl group, which imparts distinct chemical and biological properties . The presence of the fluorine atom enhances its stability and bioavailability, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C14H14FN |
|---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
2-(4-fluoronaphthalen-1-yl)pyrrolidine |
InChI |
InChI=1S/C14H14FN/c15-13-8-7-12(14-6-3-9-16-14)10-4-1-2-5-11(10)13/h1-2,4-5,7-8,14,16H,3,6,9H2 |
InChI Key |
ATPUZHUUDMGNCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C3=CC=CC=C23)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


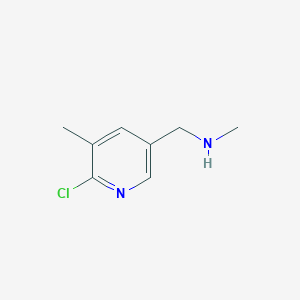


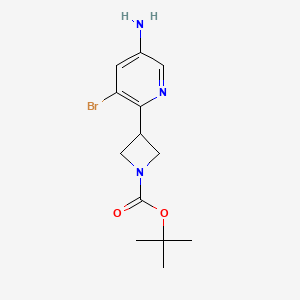
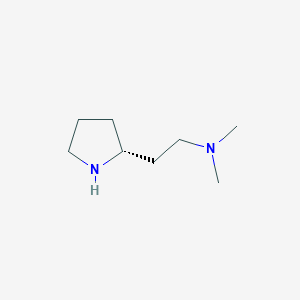
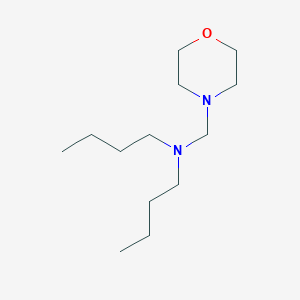

![6-([2,2'-Bithiophen]-3-yl)hexanoic acid](/img/structure/B13135303.png)
![2,2'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13135307.png)

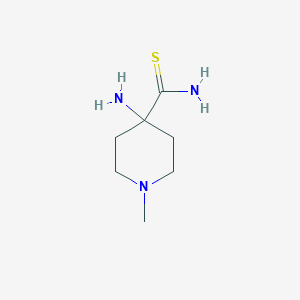
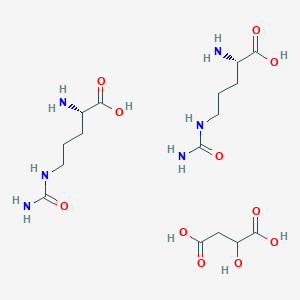
![Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-aceticacid](/img/structure/B13135338.png)
![3-chloro-N-[4-chloro-2-[(5-chloropyridin-2-yl)carbamoyl]-6-methoxyphenyl]-4-[[2-(methylamino)imidazol-1-yl]methyl]thiophene-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13135346.png)
